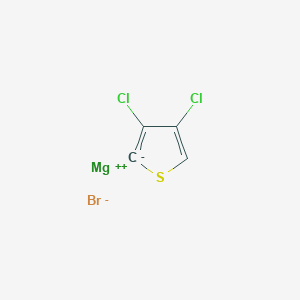
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is a compound that belongs to the class of organomagnesium compounds. These compounds are known for their significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiophene ring, substituted with chlorine atoms, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide typically involves the reaction of 3,4-dichlorothiophene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions often include heating to facilitate the formation of the organomagnesium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere. The reagents are added in a controlled manner to ensure the efficient formation of the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
科学研究应用
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly reactive and can form bonds with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The thiophene ring, with its electron-rich nature, can participate in various reactions, enhancing the reactivity of the compound.
相似化合物的比较
Similar Compounds
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;chloride
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;iodide
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;fluoride
Uniqueness
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is unique due to the presence of the bromide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromide ion can act as a leaving group in substitution reactions, making the compound more versatile in organic synthesis compared to its chloride, iodide, or fluoride counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
61208-99-9 |
|---|---|
分子式 |
C4HBrCl2MgS |
分子量 |
256.23 g/mol |
IUPAC 名称 |
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4HCl2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
InChI 键 |
STZYKWQWBZWMBG-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

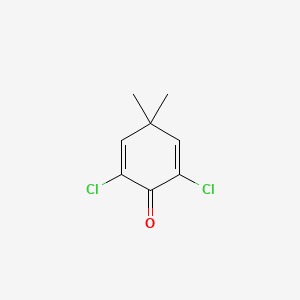

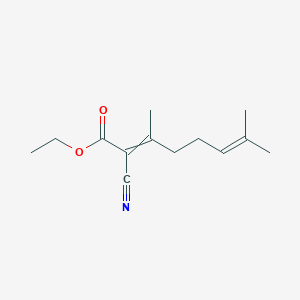
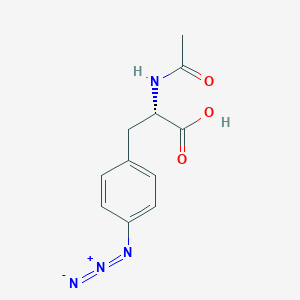
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
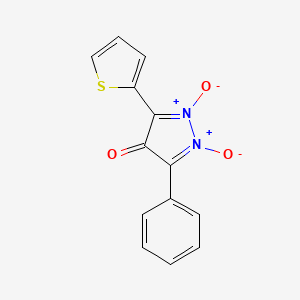

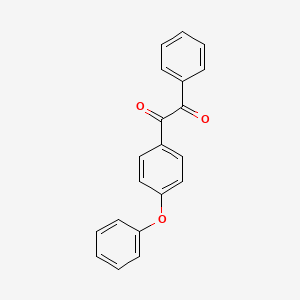
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
